6-FLUORO-3-(4-METHYLBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE
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Overview
Description
6-FLUORO-3-(4-METHYLBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE is a complex organic compound with a molecular formula of C({26})H({22})FN({3})O({2})S. This compound is notable for its unique structure, which includes a quinoline core substituted with a fluoro group, a sulfonyl group, and a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-FLUORO-3-(4-METHYLBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-FLUORO-3-(4-METHYLBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in a polar solvent such as dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds .
Scientific Research Applications
6-FLUORO-3-(4-METHYLBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe in various biological assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-FLUORO-3-(4-METHYLBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to altered signaling pathways within cells. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-3-[(4-fluorophenyl)sulfonyl]-4-[4-(methylsulfonyl)piperazin-1-yl]quinoline
- 6-Fluoro-3-[(4-methylphenyl)sulfonyl]-4-[(3S)-3-methyl-1-piperidinyl]quinoline
Uniqueness
Compared to similar compounds, 6-FLUORO-3-(4-METHYLBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro group and the sulfonyl group in specific positions on the quinoline core can significantly influence its reactivity and interaction with biological targets .
Properties
IUPAC Name |
6-fluoro-3-(4-methylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O2S/c1-19-7-10-22(11-8-19)33(31,32)25-18-28-24-12-9-20(27)17-23(24)26(25)30-15-13-29(14-16-30)21-5-3-2-4-6-21/h2-12,17-18H,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDJEXRTHRUFPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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